MM 07 falls within the category of organic compounds, specifically classified as an aromatic heterocyclic compound. This classification is significant as it influences the compound's reactivity and interaction with biological systems.
The synthesis of MM 07 typically involves multi-step organic reactions that may include condensation, cyclization, and functional group modifications. Various synthetic strategies can be employed depending on the desired purity and yield of the final product.
Technical Details:
The molecular structure of MM 07 can be represented by its chemical formula, which reflects its composition and arrangement of atoms. Typically, MM 07 features a core structure that includes aromatic rings and heteroatoms.
Data:
MM 07 participates in various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:
Technical Details:
The mechanism of action for MM 07 involves its interaction with specific biological targets within cells, leading to therapeutic effects. This may include:
Data:
MM 07 exhibits distinct physical properties that are essential for its application in pharmaceutical formulations:
The chemical properties of MM 07 dictate its reactivity and compatibility with other compounds:
MM 07 has potential applications in various scientific fields:
The concept of "biased agonism" represents a transformative advance in G Protein-Coupled Receptor pharmacology. Traditional agonists activate all downstream signaling pathways associated with a receptor (e.g., G proteins and β-arrestin recruitment), often leading to beneficial effects alongside detrimental ones like receptor internalization, desensitization, or pathological remodeling. Biased agonists selectively activate specific signaling branches while avoiding others. For the apelin receptor (a class A G Protein-Coupled Receptor), this selectivity is critical: G protein signaling (primarily Gα~i~) mediates vasodilation, nitric oxide release, and cardioprotection, while β-arrestin pathways drive receptor internalization and promote cellular hypertrophy/fibrosis [2] [4]. The development of MM 07 (cyclo[1-6]Cysteine-Arginine-Proline-Arginine-Leucine-Cysteine-Histidine-Lysine-Glycine-Proline-Methionine-Proline-Phenylalanine) exemplifies this pharmacological refinement, designed to exploit therapeutic signaling while minimizing counterproductive effects [5].
Table 1: Evolution of Apelin Receptor Agonists
Agonist Type | Example | Key Signaling Pathways Activated | Clinical Limitations |
---|---|---|---|
Unbiased Natural Agonist | [Pyr¹]Apelin-13 | Balanced Gα~i~ and β-arrestin | Rapid degradation; Receptor desensitization; Promotes hypertrophy |
Early Synthetic Analogues | Apelin-17 | Moderate Gα~i~ bias | Limited stability; Partial β-arrestin recruitment |
Biased Agonist | MM 07 | Strong Gα~i~ bias (~1300-fold selectivity over β-arrestin) | Optimized stability; Avoids detrimental remodeling |
MM 07 is a structurally engineered, cyclic peptide featuring a disulfide bridge between Cysteine¹ and Cysteine⁶, conferring rigidity and proteolytic resistance compared to linear endogenous apelin peptides. This modification extends half-life while preserving nanomolar affinity for the apelin receptor (K~D~ = 300 nM in Chinese Hamster Ovary-K1 cells; K~D~ = 172 nM in human heart tissue) [1] [7]. Functionally, MM 07 exhibits profound bias toward Gα~i~ signaling. In human saphenous vein assays, it demonstrates comparable vasodilatory potency to [Pyr¹]apelin-13 but with ~1300-fold selectivity for G protein over β-arrestin pathways [4] [5]. This bias translates to in vivo superiority: MM 07 increases cardiac output and reduces vascular resistance without inducing hypotension or receptor desensitization—effects unattainable with unbiased agonists [1] [2]. Its cyclic structure and retained sequence homology (notably the "Arginine-Proline-Arginine-Leucine" motif critical for receptor activation) enable targeted engagement with the apelin receptor’s orthosteric binding pocket while avoiding β-arrestin–dependent internalization [5] [7].
Table 2: Structural and Functional Attributes of MM 07 vs. Endogenous Apelin-13
Property | [Pyr¹]Apelin-13 | MM 07 | Functional Consequence |
---|---|---|---|
Structure | Linear peptide | Cyclized via Cys¹–Cys⁶ disulfide bridge | Enhanced metabolic stability |
Binding Affinity (K~D~) | ~1–10 nM | 172–300 nM | Sustained receptor engagement |
Gα~i~ Pathway Activation | Potent | Potent (EC~50~ comparable to apelin) | Vasodilation; Positive inotropy |
β-Arrestin Recruitment | Potent | Minimally recruited | Avoids internalization/cardiac remodeling |
Plasma Stability | Minutes (rapid cleavage) | Hours (resists peptidases) | Suitable for chronic dosing |
The therapeutic rationale for MM 07’s design centers on decoupling beneficial G protein signaling from harmful β-arrestin effects in cardiovascular diseases. In pulmonary arterial hypertension, pathological remodeling involves endothelial dysfunction, vasoconstriction, right ventricular hypertrophy, and apoptosis of pulmonary arterial endothelial cells. Apelin expression is downregulated in human pulmonary arterial hypertension patients due to microRNA-130/301–mediated suppression of peroxisome proliferator-activated receptor gamma, though apelin receptor density remains intact [2] [3]. Unbiased apelin agonists transiently improve hemodynamics but exacerbate long-term risks by promoting β-arrestin–dependent cardiac hypertrophy and fibrosis. In contrast, MM 07’s G protein selectivity addresses multiple disease mechanisms:
By exclusively activating cardioprotective G protein pathways, MM 07 transcends symptomatic relief to confer disease-modifying effects in preclinical pulmonary arterial hypertension, positioning it as a template for next-generation biased G Protein-Coupled Receptor therapeutics.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3